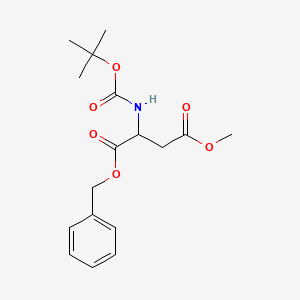

1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate

Description

Properties

IUPAC Name |

1-O-benzyl 4-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCYAVUHTZEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with 4-methylsuccinic acid in the presence of a base, followed by protection of the amino group with tert-butoxycarbonyl chloride (Boc-Cl) under mild conditions. The reaction typically requires anhydrous conditions and a suitable solvent, such as dichloromethane, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's functional groups play a crucial role in binding to enzymes or receptors, leading to biological or chemical changes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Steric and Solubility Effects : The benzyl group in the target compound improves aromatic stacking interactions compared to tert-butyl derivatives, which are bulkier and less polar .

- Functional Group Reactivity: The Boc-amino group in the target compound allows selective deprotection under acidic conditions (e.g., TFA), whereas boronic ester analogues enable cross-coupling reactions .

- Biological Activity: Derivatives like (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid () exhibit anticancer activity, suggesting that halogenation at the phenyl group could enhance target binding compared to the benzyl group in the parent compound .

Biological Activity

1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate, also known by its CAS number 158201-15-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the coupling of benzyl and tert-butoxycarbonyl groups to a succinic acid derivative. The process can be outlined as follows:

- Formation of β-ketoester : Starting from Meldrum's acid and other reagents.

- Bromination : Conducted in the presence of NBS to yield an α-bromocarbonyl compound.

- Condensation : With suitable amines to form the target compound .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in metabolic pathways. The compound's structure suggests potential activity against bacterial strains utilizing the MEP pathway, which is crucial for isoprenoid biosynthesis in many pathogenic bacteria .

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds, suggesting that modifications in the side chains can enhance efficacy against specific bacterial strains. For instance, compounds targeting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) have shown promise as new antibiotic candidates .

Case Studies

Q & A

Q. What are the key synthetic routes for preparing 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate?

The synthesis typically involves sequential protection and esterification steps. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino moiety, followed by benzyl and methyl ester formation at the carboxyl termini. Reagents like Boc-anhydride (for amino protection) and benzyl bromide/methyl iodide (for esterification) are commonly used. Characterization via H/C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR identifies proton environments (e.g., Boc methyl groups at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm). C NMR confirms carbonyl and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects Boc carbamate (C=O stretch ~1700 cm) and ester carbonyl (~1740 cm) .

Q. How can researchers ensure regioselectivity during esterification?

Use orthogonal protecting groups (e.g., Boc for the amino group) and controlled reaction conditions (e.g., low temperature for selective benzylation). Monitoring via TLC or HPLC ensures intermediate purity before proceeding to methyl ester formation .

Advanced Research Questions

Q. What experimental design strategies optimize yield while minimizing side reactions?

Employ factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify interactions between solvent (DMF vs. THF) and base (DIPEA vs. NaHCO) that influence esterification efficiency. Response surface methodology (RSM) further refines optimal conditions .

Q. How can computational tools resolve contradictions in reaction mechanisms (e.g., Boc deprotection vs. ester hydrolysis)?

Quantum chemical calculations (e.g., DFT) model transition states to predict competing pathways. For instance, comparing activation energies for acid-mediated Boc cleavage versus ester hydrolysis clarifies dominant pathways. Pair computational results with kinetic experiments (e.g., monitoring by H NMR) to validate models .

Q. What methodologies address discrepancies in spectroscopic data (e.g., unexpected splitting in H NMR)?

- Dynamic NMR (DNMR) : Assesses conformational exchange in solution (e.g., rotamers of the succinate backbone).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry.

- Cross-validation with computational NMR predictors (e.g., ACD/Labs or Gaussian) reconciles experimental and theoretical shifts .

Q. How can researchers design experiments to study the stability of the Boc group under varying conditions?

Use accelerated stability testing with DOE (Design of Experiments):

- Factors : pH (1–5), temperature (25–60°C), solvent (aqueous vs. organic).

- Response : % Boc retention measured by HPLC. Statistical analysis (ANOVA) identifies critical degradation factors. ICReDD’s reaction path search methods can simulate degradation pathways .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., reaction barriers, spectral simulations) to isolate artifacts from genuine anomalies .

- Advanced Characterization : Combine X-ray crystallography (for solid-state conformation) with molecular dynamics simulations (for solution behavior) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.